molecular formula C5H3N2O2- B1225951 Pyrazine-2-carboxylate

Pyrazine-2-carboxylate

Cat. No. B1225951
M. Wt: 123.09 g/mol
InChI Key: NIPZZXUFJPQHNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazine-2-carboxylate is a monocarboxylic acid anion that is the conjugate base of pyrazine-2-carboxylic acid, obtained by deprotonation of the carboxy group. It is a conjugate base of a pyrazine-2-carboxylic acid.

Scientific Research Applications

Structural and Thermal Properties

Pyrazine-2-carboxylic acid and its complexes with transition metals were characterized using X-ray, spectroscopic, and thermogravimetric analysis. The structure and thermal properties of these complexes are essential for understanding their potential applications in various fields, including materials science and catalysis (Świderski et al., 2019).

Coordination Polymers

Pyrazine-2-carboxylate serves as a linking ligand in the formation of coordination polymers, demonstrating its ability to connect metal ions through its nitrogen and oxygen donors. This functionality contributes to the structural diversity of coordination polymers, which can have applications in catalysis, gas storage, and separation processes (Ellsworth & zur Loye, 2008).

Synthesis of Novel Compounds

Research on pyrazine-2-carboxylate derivatives led to the synthesis of novel compounds. For instance, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate was used as a starting material for synthesizing natural alkaloid analogues, which could have implications in pharmaceutical research (Voievudskyi et al., 2016).

Film-forming Properties

A study on 2-(p-Dodecyloxy phenylethynyl)pyrazine-5-carboxylic acid, synthesized from pyrazine-2-carboxylate derivatives, explored its film-forming properties. This area of research is significant for applications in coatings and material sciences (Zhao Xiu-tai, 1992).

Microbiological Properties

While pyrazine-2-carboxylic acid complexes with transition metals showed weak antimicrobial effects, understanding their microbiological properties can provide insights into designing new compounds with potential biological activities (Świderski et al., 2019).

Catalysis and Pharmaceutical Applications

Research into pyrazine-2-carboxylate derivatives has also explored their utility in catalysis and as intermediates in pharmaceutical synthesis. For example, its use in the automated flow preparation of pyrazine-2-carboxamide, a component in tuberculosis treatment, illustrates its significance in medicinal chemistry (Ingham et al., 2014).

Biodegradation

A study on the biodegradation of pyrazine-2-carboxylate by Stenotrophomonas sp. HCU1 revealed insights into the microbial breakdown of this compound, which is crucial for understanding its environmental impact and potential bioremediation applications (Rajini et al., 2010).

properties

IUPAC Name

pyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZZXUFJPQHNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2O2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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